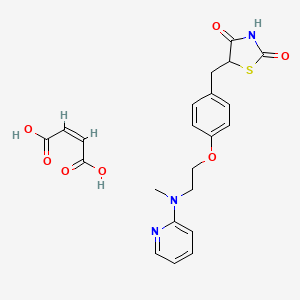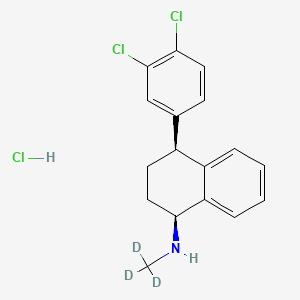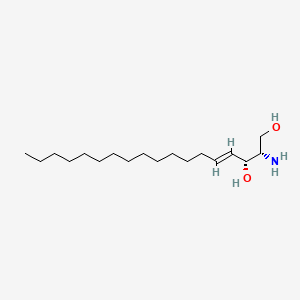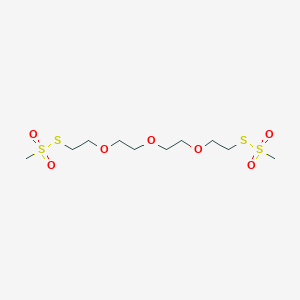
Thymidine, Methyl-d3
Overview
Description
Thymidine, Methyl-d3 is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioactively Labeled Thymidine in Bacterial Production : Thymidine, specifically in its radioactively labeled form, has been extensively used to measure bacterial production in aquatic environments. A study highlighted the critical assumptions of this technique, noting that only a small percentage of incorporated radioactivity was recovered in the DNA fraction, indicating extensive catabolism of the methyl group of Thymidine (Carman, Dobbs, & Guckert, 1988).
Synthesis for Study of Human Tissue Growth Kinetics : Thymidine, Methyl-d3, is synthesized from perdeuterated methyl iodide and used as a metabolic precursor of deoxyribonucleic acid. This has potential applications for studying human tissue growth kinetics in vivo using sensitive deuterium micromapping techniques (Shiue, Wolf, & Slatkin, 1980).
In Oligonucleotide Synthesis : Thymidine 5'-O-(pyrophosphoryl methylphosphonate), a derivative of Thymidine, has been chemically synthesized and used in the enzymic synthesis of oligonucleotides containing methylphosphonate internucleotide linkages. This indicates its role in advanced biochemical synthesis and analysis (Higuchi, Endo, & Kaji, 1990).
In MRI-Based Reporter Gene Monitoring : The synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) from Thymidine has been reported for imaging herpes simplex virus type 1 thymidine kinase reporter gene expression in rodents by MRI. This showcases its application in advanced medical imaging and gene expression monitoring (Bar‐Shir et al., 2013).
In Radiopharmaceuticals : Carbon-11-labelled Thymidine is used as an in vivo marker for cell proliferation in malignant tumors, aiding in tumor staging and monitoring treatment effectiveness. This involves different metabolic fates for the methyl and ring C2 labeled molecules (Valentin, 1998).
Drug Design and Testing in Cancer Therapy : Methyl-[3H]-thymidine incorporation assay, using radioactively labeled Thymidine, is a standard method for measuring inhibition of cell proliferation and optimizing potential new cancer drugs (Griffiths & Sundaram, 2011).
In vivo DNA Synthesis Imaging : 4'-[methyl-14C]thiothymidine has been evaluated for imaging DNA synthesis, indicating its potential in diagnostic imaging and understanding DNA dynamics (Toyohara et al., 2006).
properties
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BCELKLLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)


![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

